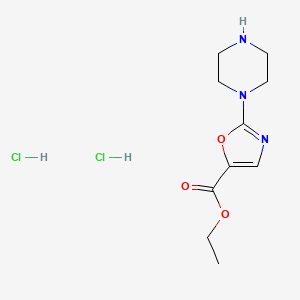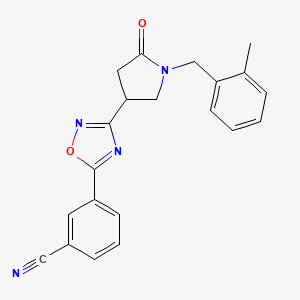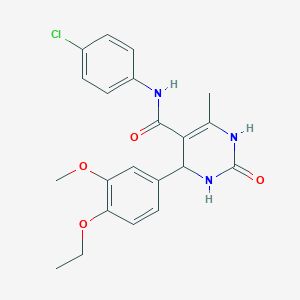![molecular formula C17H10N4OS3 B2378045 N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681173-90-0](/img/structure/B2378045.png)
N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , often involves the reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions provide a powerful, modern tool for the design of a wide variety of aromatic azoles . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole ring . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis
Benzothiazole derivatives, including the compound , are known for their reactivity . They can undergo a variety of chemical reactions, including annulation . For example, there is a known example of the annulation of 2-mercaptothiazolyl derivative resulting in a so-far unknown 2,3-dihydro[1,4,2]thiazasilolo[5,4-b][1,3]benzothiazol-4-ium heterocyclic system .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties: Thiazole derivatives have been investigated as potential antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them relevant in the context of various diseases, including neurodegenerative disorders and cancer.
Analgesic and Anti-Inflammatory Effects: Certain thiazole compounds exhibit analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions.
Antimicrobial and Antifungal Activity: Thiazoles have demonstrated antimicrobial and antifungal effects. Researchers have explored their potential as agents against bacterial and fungal infections. The compound may contribute to this field.
Antiviral Properties: Some thiazole derivatives exhibit antiviral activity. Their ability to inhibit viral replication or entry into host cells is of interest for developing antiviral drugs.
Diuretic Effects: Thiazoles have been investigated for their diuretic properties. These compounds may enhance urine production and help manage conditions related to fluid balance.
Anticonvulsant and Neuroprotective Potential: Certain thiazole derivatives show promise as anticonvulsants, helping control seizures. Additionally, their neuroprotective effects may be relevant in neurodegenerative diseases.
Antitumor and Cytotoxic Activity: Thiazoles, including the compound , have been studied for their antitumor and cytotoxic effects. They may inhibit tumor growth and induce cell death in cancer cells .
Electron-Withdrawing Building Blocks
The compound “N-(2-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-7-yl)benzo[d]thiazole-6-carboxamide” contains a unique electron-withdrawing building block. This feature makes it potentially interesting for synthesizing components used in organic light-emitting diodes (OLEDs) and organic solar cells .
Design and Synthesis of Analogues
Researchers have explored various analogues of thiazoles, including imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides. These compounds have been designed, synthesized, and evaluated for their biological properties. The combination of these analogues with other functional groups (such as piperazine and triazoles) has been investigated .
In Vitro Antioxidant Properties
Specific derivatives of thiazoles have demonstrated potent antioxidant activity in vitro. These compounds could play a role in protecting cells from oxidative stress and related diseases .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting the cox-1 enzyme .
Mode of Action
It is suggested that the compound may interact with its targets, possibly enzymes like cox-1, leading to inhibition of their activity . This interaction could potentially alter the normal functioning of these targets, resulting in the observed biological effects.
Biochemical Pathways
Given the potential cox-1 inhibition, it can be inferred that the compound may affect the prostaglandin synthesis pathway, leading to reduced inflammation .
Result of Action
The compound has been associated with anti-inflammatory activity, potentially through the inhibition of COX-1 . This could result in reduced inflammation, providing therapeutic benefits in conditions characterized by excessive inflammation.
Eigenschaften
IUPAC Name |
N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4OS3/c1-8-19-11-4-5-12-14(15(11)24-8)20-17(25-12)21-16(22)9-2-3-10-13(6-9)23-7-18-10/h2-7H,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBAJVBWGVZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2377963.png)



![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)
![6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2377971.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)



![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
